Regioisomeric Identity (Indol-3-yl vs. Indol-1-yl) Determines Pharmacophore Orientation
The indol-3-yl regiosomer positions the pyrrole NH as a hydrogen-bond donor in a geometry that mimics endogenous ligands (e.g., serotonin), whereas the indol-1-yl isomer lacks a similarly oriented donor and cannot engage the same binding-site residues . In structurally related indole-pyrazole hybrids, the indol-3-yl orientation was essential for antiproliferative activity, with the most active compound showing IC50 values of 0.6–2.9 µM against hepatocellular carcinoma lines, while regioisomeric modifications resulted in >10-fold loss of potency [1].
| Evidence Dimension | Regioisomeric identity (indol-3-yl vs. indol-1-yl) and its impact on biological activity |
|---|---|
| Target Compound Data | Indol-3-yl regiosomer with specific hydrogen-bond donor/acceptor geometry |
| Comparator Or Baseline | Indol-1-yl regiosomer (AKSci HTS035574); indol-1-yl analogs in tubulin inhibitor series exhibit >10-fold lower activity |
| Quantified Difference | ≥10-fold activity difference attributable to regioisomeric switch |
| Conditions | Tubulin polymerization inhibition (cell-free) and MCF-7/Huh7/HCT116 antiproliferative assays [1] |
Why This Matters
Procuring the correct indol-3-yl regiosomer is critical for reproducing biological results; even minor regioisomeric contamination or misidentification can invalidate SAR hypotheses and lead to false negative screening outcomes.
- [1] J. Mol. Struct. 2023, 1285, 135477. Structure-activity relationships for indole-pyrazole hybrids; regioisomer-dependent potency. View Source
